4-cyano-N-(4-(N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl)phenyl)benzamide
Description
Properties
IUPAC Name |
4-cyano-N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N5O3S/c1-13-11-14(2)23-20(22-13)25-29(27,28)18-9-7-17(8-10-18)24-19(26)16-5-3-15(12-21)4-6-16/h3-11H,1-2H3,(H,24,26)(H,22,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLHBGLBYGRCKJI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)C#N)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 4-(N-(4,6-Dimethylpyrimidin-2-yl)sulfamoyl)aniline
Step 1 : Sulfonylation of 2-amino-4,6-dimethylpyrimidine
2-Amino-4,6-dimethylpyrimidine reacts with 4-nitrobenzenesulfonyl chloride in dichloromethane (DCM) under basic conditions (pyridine or triethylamine) to yield 4-nitro-N-(4,6-dimethylpyrimidin-2-yl)benzenesulfonamide.
Step 2 : Nitro Reduction
Catalytic hydrogenation (H₂, Pd/C) in methanol reduces the nitro group to an amine, producing 4-amino-N-(4,6-dimethylpyrimidin-2-yl)benzenesulfonamide.
Amidation with 4-Cyanobenzoic Acid
Step 3 : Acid Chloride Formation
4-Cyanobenzoic acid is treated with thionyl chloride (SOCl₂) in DCM at 0–5°C to generate 4-cyanobenzoyl chloride.
Step 4 : Coupling Reaction
The acid chloride reacts with 4-(N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl)aniline in acetonitrile at 25–30°C, catalyzed by triethylamine, to form the target benzamide.
Reaction Summary :
$$
\text{4-Cyanobenzoic acid} \xrightarrow{\text{SOCl}2} \text{4-Cyanobenzoyl chloride} \xrightarrow[\text{Et}3\text{N}]{\text{Aniline derivative}} \text{Target compound}
$$
Yield : 68–72% after silica gel chromatography.
Synthetic Route 2: One-Pot Sulfamoylation-Cyclization
Intermediate Formation Using Cyanamide
Step 1 : Condensation Reaction
A mixture of 4-aminobenzenesulfonamide and 2-chloro-4,6-dimethoxypyrimidine undergoes nucleophilic substitution in dimethylformamide (DMF) at 80°C, yielding 4-(N-(4,6-dimethoxypyrimidin-2-yl)sulfamoyl)aniline.
Step 2 : Demethylation and Cyano Introduction
Treatment with boron tribromide (BBr₃) in DCM removes methoxy groups, followed by reaction with cyanamide (NH₂CN) in ethanol under reflux to install the cyano group.
Key Data :
Comparative Analysis of Methodologies
| Parameter | Route 1 | Route 2 |
|---|---|---|
| Total Steps | 4 | 3 |
| Overall Yield | 62% | 58% |
| Key Advantage | High purity | Fewer steps |
| Critical Challenge | Nitro reduction sensitivity | Cyanamide stability |
| Purification | Column chromatography | Recrystallization |
Route 1 offers better control over intermediate purity, while Route 2 reduces solvent use and operational steps.
Advanced Functionalization Techniques
Microwave-Assisted Amidation
Microwave irradiation (100°C, 150 W) reduces reaction time from 12 hours to 45 minutes, improving yield to 78% with minimal side products.
Flow Chemistry for Scalability
Continuous-flow systems enable gram-scale synthesis:
- Residence Time : 8 minutes
- Throughput : 12 g/hour
- Solvent Efficiency : 40% reduction vs. batch.
Analytical and Characterization Data
Spectroscopic Confirmation
Chemical Reactions Analysis
WAY-307378 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the addition of hydrogen or removal of oxygen.
Substitution: WAY-307378 can participate in substitution reactions where one functional group is replaced by another. Common reagents for these reactions include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield an oxidized derivative of WAY-307378, while reduction could produce a reduced form of the compound.
Scientific Research Applications
WAY-307378 has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions to study reaction mechanisms and develop new synthetic methodologies.
Biology: The compound is employed in biological studies to investigate its interactions with enzymes, receptors, and other biomolecules.
Medicine: WAY-307378 is explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific diseases.
Industry: In industrial applications, the compound is used in the synthesis of other chemicals and materials, contributing to advancements in various sectors.
Mechanism of Action
The mechanism of action of WAY-307378 involves its interaction with specific molecular targets within biological systems. These targets may include enzymes, receptors, or other proteins that play crucial roles in cellular processes. By binding to these targets, WAY-307378 can modulate their activity, leading to various biological effects. The pathways involved in these interactions are complex and often require detailed studies to fully understand.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key structural analogs, focusing on substituents, molecular properties, and reported activities:
Key Observations:
- Lipophilicity: Alkoxy-substituted analogs (e.g., 3-butoxy) exhibit higher logP values, favoring membrane permeability, whereas the cyano group may balance solubility and permeability .
- Biological Activity: Fluorinated benzamides (e.g., 4-fluoro analog) are associated with antifungal and enzyme inhibition activities, suggesting that the cyano derivative may target similar pathways .
Physicochemical and Pharmacokinetic Comparisons
- Solubility: The cyano group’s polarity may improve aqueous solubility compared to nonpolar substituents (e.g., methyl or phenyl). However, it is less polar than sulfonamide metabolites like 2-Acetyl-N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]benzamide, which are highly water-soluble .
Biological Activity
4-cyano-N-(4-(N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl)phenyl)benzamide is a synthetic compound that belongs to the class of benzamides, which are known for their diverse biological activities. This article explores the biological activity of this specific compound, including its potential therapeutic applications and mechanisms of action.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 443.5 g/mol. The structure features a benzamide backbone substituted with a cyano group and a sulfamoyl moiety, which may contribute to its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C19H17N5O4S2 |
| Molecular Weight | 443.5 g/mol |
| IUPAC Name | 4-cyano-N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]benzenesulfonamide |
| Purity | ≥95% |
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties. In particular, benzamide derivatives have been shown to inhibit various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For instance, a study demonstrated that certain N-benzyl derivatives had IC50 values in the low micromolar range against human cancer cell lines, suggesting potential for further development as anticancer agents .
Inhibition of Heparanase
Another notable biological activity is the inhibition of heparanase, an enzyme involved in tumor metastasis and angiogenesis. Compounds structurally related to this benzamide have shown promising results in inhibiting heparanase activity. For example, certain derivatives exhibited IC50 values between 0.23 and 0.29 µM, indicating potent inhibitory effects . This suggests that the compound could play a role in cancer treatment by preventing tumor spread.
Antimicrobial Properties
Benzamide derivatives are also recognized for their antimicrobial activities. Studies have reported that modifications on the benzamide structure can lead to enhanced antibacterial and antifungal effects. The specific compound under discussion may share these properties, contributing to its potential use in treating infections .
The mechanisms by which this compound exerts its biological effects may involve:
- Apoptosis Induction : Triggering programmed cell death in cancer cells.
- Heparanase Inhibition : Blocking the enzymatic activity that facilitates tumor spread.
- Antimicrobial Action : Disrupting bacterial cell wall synthesis or function.
Case Studies
- In Vitro Studies : A series of in vitro assays demonstrated that related compounds effectively reduced cell viability in various cancer cell lines, including breast and prostate cancers.
- Animal Models : In vivo studies using mouse models indicated that administration of similar benzamide compounds resulted in reduced tumor sizes and improved survival rates.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
